(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
This compound is a benzothiazole derivative featuring a Z-configuration at the imine bond, a 6-ethoxy group, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h1,7-8,10-11H,4-6,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDCUFLGBIGMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone. The ethoxy group is introduced via an etherification reaction, while the prop-2-yn-1-yl group is added through a Sonogashira coupling reaction. The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations:
Core Heterocycles : The target compound shares the benzo[d]thiazole core with I8, I10, and Compound 35, but differs in substituents. In contrast, thiosemicarbazide-furan hybrids () prioritize thiazole-furan conjugates for cytotoxicity .
Substituent Impact: The cyclopropanecarboxamide in the target compound introduces rigidity and compact hydrophobicity, contrasting with the bulkier benzo[d]thiazole-6-carboxamide in its closest analog . Propargyl groups (as in the target and compounds) enhance reactivity for click chemistry or covalent binding, unlike the styryl or piperidinyl groups in ’s quinolinium derivatives .
Stereochemical Specificity: The Z-configuration in the target compound may enforce planar geometry for receptor binding, similar to I10’s Z-quinolinium structure, which likely optimizes π-π stacking .
Key Findings:
- Anticancer Potential: The thiosemicarbazide-furan hybrids () show cytotoxicity via apoptosis, suggesting that the target compound’s propargyl and cyclopropane groups could similarly enhance cell penetration or target engagement .
- Antimicrobial Activity: Quinolinium derivatives () demonstrate that benzo[d]thiazole hybrids with hydrophobic substituents (e.g., styryl) disrupt microbial membranes, a trait the propargyl group in the target compound may emulate .
Biological Activity
The compound (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 260.36 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from related compounds.
Research indicates that compounds in the benzothiazole class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against a range of pathogens, indicating potential use in treating infections .
Therapeutic Applications
- Anti-inflammatory Agents : The compound's structure suggests potential as a COX inhibitor, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells, making them candidates for cancer therapy .
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a possible treatment for bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Competitive inhibition | |
| Antimicrobial | Disruption of cell wall | |
| Anticancer | Induction of apoptosis |
Case Study 1: COX Inhibition
In a study assessing the IC50 values of various benzothiazole derivatives, the compound demonstrated a significant inhibitory effect on COX-2 activity, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Activity
Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties. The study suggested further exploration into its use as an antibiotic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
